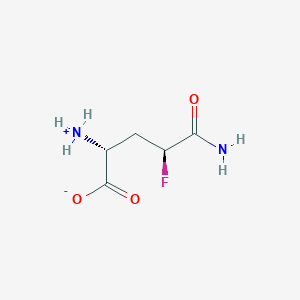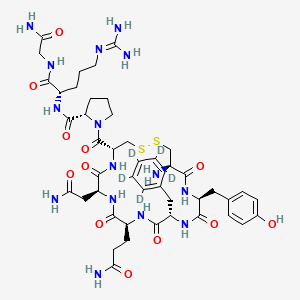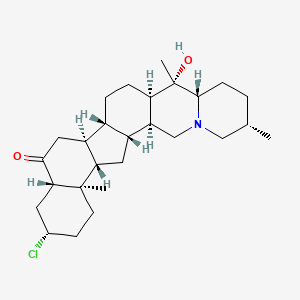
(2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride is a chemical compound known for its applications in various scientific fields. It is a morpholine derivative with a specific stereochemistry, making it an interesting subject for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride involves multiple stages. One common method includes the reaction of (2R,6S)-2,6-dimethyl-4-(2-methyl-3-phenylpropyl)morpholine with iron (III) chloride in dichloromethane. This is followed by the addition of 2-methyl-2-butylchloride at low temperatures, typically between -52°C and -20°C. The reaction mixture is then treated with sodium hydroxide and water to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process includes careful control of reaction conditions to ensure high yield and purity. The use of solvents like dichloromethane and toluene, along with extraction and distillation techniques, are common in industrial settings .
化学反应分析
Types of Reactions
(2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be modified using different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various nucleophiles like alkyl halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted morpholine derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions.
Biology
In biological research, (2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride is used to study enzyme interactions and receptor binding due to its structural similarity to natural ligands.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery.
Industry
In the industrial sector, it is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
作用机制
The mechanism of action of (2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity. The exact pathways depend on the specific application, but it often involves modulation of signal transduction pathways or inhibition of enzyme activity.
相似化合物的比较
Similar Compounds
- (2R,6R)-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride
- Amorolfine Hydrochloride
- Fenpropimorph
Uniqueness
Compared to similar compounds, (2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride has a unique stereochemistry that can result in different biological activities and chemical reactivity. This makes it particularly valuable for research and industrial applications where stereochemistry plays a crucial role .
属性
CAS 编号 |
922734-43-8 |
|---|---|
分子式 |
C₁₆H₂₆ClNO |
分子量 |
283.84 |
同义词 |
(±)-2,6-cis-Dimethyl-4-(2-methyl-3-phenylpropyl)-morpholine Hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









